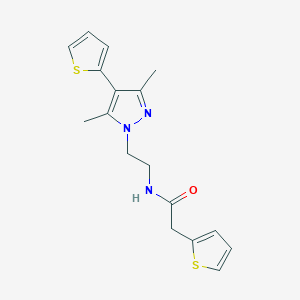

![molecular formula C21H20N4O6S B2441088 methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-32-2](/img/structure/B2441088.png)

methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

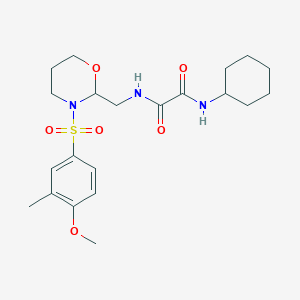

This compound is a type of ADC linker, which can be used in the synthesis of antibody-drug conjugates .

Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction . The product is then filtered, washed thoroughly with cold water, dried, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed using IR spectroscopy and NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR spectroscopy and NMR spectroscopy . The compound has high metabolic stability on human liver microsomes .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research on structurally related molecules focuses on synthesizing novel compounds that exhibit potential as anti-inflammatory agents, antibacterial agents, or inhibitors of certain biological processes. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by the anti-inflammatory activity of structurally related molecules (Moloney, 2001). This approach highlights the potential of exploring the scientific applications of structurally similar compounds in the development of new therapeutic agents.

Potential Biological Activities

Compounds with a similar structural framework have been studied for their biological activities. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying specific substituents, demonstrated significant in vitro antibacterial activity against resistant strains and were evaluated for their potential as antitumor agents (Asahina et al., 2008). Such studies underscore the relevance of investigating the biological properties of "methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" in various biological contexts.

Mechanistic Insights and Chemical Properties

Research also delves into the mechanistic aspects and chemical properties of related compounds. For instance, studies on the electrochemical behavior of dihydropyridines derived from NAD+ model compounds in aprotic media provide insights into their redox properties, which could be relevant for understanding the chemical behavior of structurally similar compounds (Trazza et al., 1982). This knowledge can be instrumental in designing new compounds with optimized properties for specific applications.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to selectively and dose-dependently degradeKRAS G12D/V and MDM2 proteins , suppressing their signaling without non-specific cytotoxic effects .

Mode of Action

It is known that similar compounds operate through a protein-slaying approach known asCANDDY , which occurs without ubiquitination and bypasses the need for an E3 ligase . This suggests that the compound might interact with its targets in a similar manner, leading to their degradation and suppression of their signaling pathways.

Biochemical Pathways

It is known that the degradation of kras g12d/v and mdm2 proteins can suppress their signaling pathways, which play crucial roles in cell proliferation and survival . Therefore, the compound might affect these pathways and their downstream effects.

Pharmacokinetics

It is known that similar compounds can increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.

Result of Action

It is known that similar compounds can increase monoclonal antibody production . This suggests that the compound might have similar effects, leading to increased production of monoclonal antibodies.

Action Environment

It is known that similar compounds can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound might also be used to control the level of the galactosylation for the N-linked glycans, indicating a potential influence of environmental factors on its action.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-carbamoyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O6S/c1-31-21(30)24-9-8-13-14(10-24)32-20(17(13)18(22)28)23-19(29)11-2-4-12(5-3-11)25-15(26)6-7-16(25)27/h2-5H,6-10H2,1H3,(H2,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKYUUNZXQWGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-carbamoyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

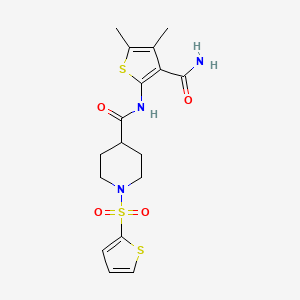

![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)

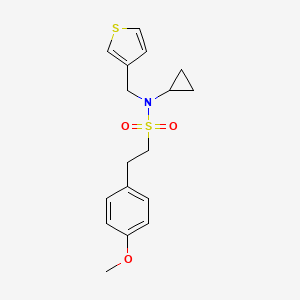

![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)

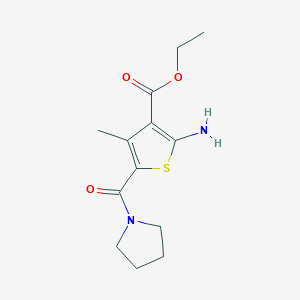

![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441020.png)

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)

![N-(2-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2441025.png)

![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)

![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)